Benzoic acid--cyclooct-2-en-1-ol (1/1)
Description
Benzoic acid–cyclooct-2-en-1-ol (1/1) is a molecular complex formed via non-covalent interactions, likely hydrogen bonding between the carboxyl group of benzoic acid (C₆H₅COOH) and the hydroxyl group of cyclooct-2-en-1-ol . Benzoic acid, a simple aromatic carboxylic acid, is characterized by its benzene ring and acidic carboxyl group, with a solubility of 2.9 g/L in water and broad applications in preservatives, pharmaceuticals, and chemical synthesis . Cyclooct-2-en-1-ol, a cyclic alcohol with an eight-membered ring and a double bond, contributes steric and electronic effects that influence the stability and reactivity of the complex.
Properties
CAS No. |
184588-36-1 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
benzoic acid;cyclooct-2-en-1-ol |
InChI |
InChI=1S/C8H14O.C7H6O2/c9-8-6-4-2-1-3-5-7-8;8-7(9)6-4-2-1-3-5-6/h4,6,8-9H,1-3,5,7H2;1-5H,(H,8,9) |
InChI Key |
RFOSWCGURGZMMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=CC(CC1)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid–cyclooct-2-en-1-ol typically involves the reaction of benzoic acid with cyclooct-2-en-1-ol under specific conditions. One common method involves the use of a catalyst such as 4-(N,N-dimethylamino)pyridine in dichloromethane, with the reaction mixture being cooled in an ice bath. The reaction is allowed to proceed for several days, followed by purification through chromatography to yield the desired product .
Industrial Production Methods: Industrial production of benzoic acid–cyclooct-2-en-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzoic acid–cyclooct-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitrobenzoic acid or halogenated benzoic acid derivatives.
Scientific Research Applications
Benzoic acid–cyclooct-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid–cyclooct-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Benzoic Acid–Metal Complexes :
- Lanthanide complexes with benzoic acid derivatives (e.g., terbium–benzoate) exhibit luminescent properties and are studied for photophysical applications. In contrast, the cyclooct-2-en-1-ol complex lacks metal coordination but may leverage hydrogen bonding for structural stability .
- Key Difference : Metal complexes often show higher thermal stability (decomposition temperatures >300°C), whereas organic adducts like benzoic acid–cyclooct-2-en-1-ol likely decompose at lower temperatures (~150–200°C) .
Benzoic Acid Co-crystals with Alcohols: Co-crystals with aliphatic alcohols (e.g., ethanol, isopropanol) typically improve aqueous solubility due to polar interactions. Cyclooct-2-en-1-ol’s larger, nonpolar ring may reduce solubility compared to smaller alcohols . Key Difference: Cyclooct-2-en-1-ol’s ring strain and conjugated double bond could enhance reactivity in oxidation reactions, as seen in its conversion to cyclooct-2-en-1-one under catalytic conditions .
Ortho-Substituted Benzoic Acid Derivatives: Ortho-hydroxybenzoic acid (salicylic acid) forms intramolecular hydrogen bonds, increasing acidity (pKa ~2.98) compared to benzoic acid (pKa ~4.2). The cyclooct-2-en-1-ol complex may exhibit moderated acidity due to intermolecular bonding . Key Difference: Substituent position (para > ortho > meta) significantly affects biosensor recognition in yeast systems, suggesting the cyclooctenol moiety’s steric bulk could hinder bio-recognition compared to simpler derivatives .
Data Table: Comparative Properties
| Compound/Cocomponent | Melting Point (°C) | Solubility in Water | Key Application | Thermal Stability (°C) |
|---|---|---|---|---|
| Benzoic acid | 122 | 2.9 g/L | Preservatives, synthesis | Decomposes ~249 |
| Benzoic acid–cyclooct-2-en-1-ol (1/1) | Not reported | Likely <2 g/L | Potential catalytic uses | Estimated 150–200 |
| Terbium–benzoate complex | >300 | Insoluble | Luminescent materials | >300 |
| Salicylic acid | 159 | 1.8 g/L | Pharmaceuticals | Decomposes ~211 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
